

Technical Guide: Amiloride-15N3 Chemical Structure, Properties, and Bioanalytical Applications

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *AMiloride 15N3*

CAS No.: *1217169-93-1*

Cat. No.: *B596151*

[Get Quote](#)

Executive Summary

Amiloride-15N3 (Amiloride-

) is a stable isotope-labeled analog of the potassium-sparing diuretic Amiloride. Characterized by the substitution of three naturally occurring Nitrogen-14 atoms with Nitrogen-15 stable isotopes, this compound serves as a critical Internal Standard (IS) in quantitative bioanalysis.

Its primary application lies in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, where it corrects for matrix effects, extraction efficiency, and ionization variability during the quantification of Amiloride in biological fluids (plasma, urine) and pharmaceutical formulations. Unlike deuterated analogs (which may suffer from deuterium-hydrogen exchange), Nitrogen-15 labeling offers superior chemical stability and non-exchangeable mass shift integrity.

Part 1: Chemical Identity and Structural Analysis

Chemical Structure and Labeling Topology

Amiloride consists of a substituted pyrazine ring linked to an acylguanidine group. In the Amiloride-15N3 isotopologue, the isotopic labeling is strategically positioned on the acylguanidine side chain, leaving the chloropyrazine core unlabeled.

- Systematic Name: 3,5-Diamino-N-(carbamimidoyl-
)-6-chloropyrazine-2-carboxamide-

- Label Distribution:

- Amide Nitrogen: One

atom at the carboxamide linker (

).

- Guanidine Nitrogens: Two

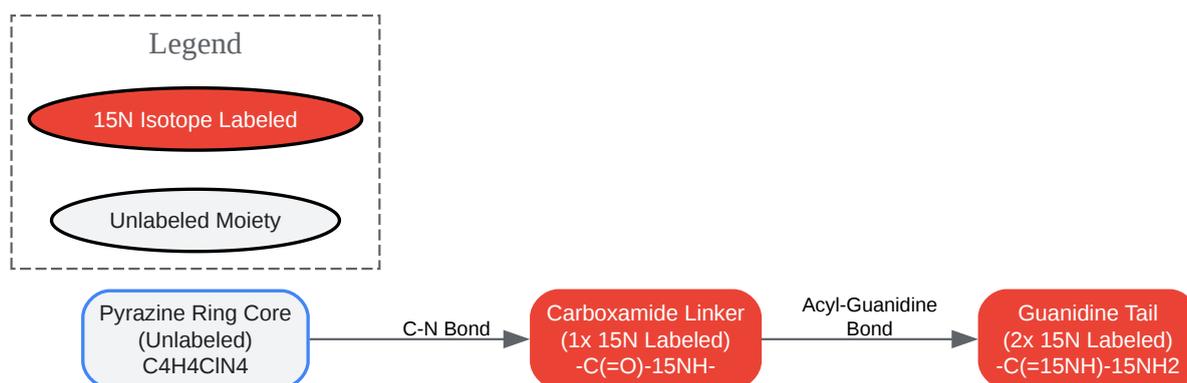
atoms within the terminal guanidine moiety (

).

This specific labeling pattern results in a mass shift of +3 Daltons relative to the unlabeled drug while maintaining identical chromatographic retention properties.

Structural Visualization

The following diagram illustrates the topological segmentation of the molecule and the specific localization of the heavy isotopes.



[Click to download full resolution via product page](#)

Figure 1: Structural topology of Amiloride-15N3 highlighting the specific location of the Nitrogen-15 isotopes on the side chain.

Part 2: Physicochemical Properties and Molecular Weight

Molecular Weight Analysis

Precise mass calculation is essential for setting up the Mass Spectrometer (Q1/Q3 selection). The substitution of three

(approx. 14.003 Da) with

(approx. 15.000 Da) results in a mass increase of approximately 2.99 Da.

Table 1: Comparative Mass Spectrometry Data

Property	Unlabeled Amiloride (Free Base)	Amiloride-15N3 (Free Base)
Molecular Formula		
Monoisotopic Mass	229.0486 Da	232.0397 Da
Molar Mass (Average)	229.63 g/mol	232.61 g/mol
Precursor Ion (M+H) ⁺	230.1 m/z	233.1 m/z
Salt Form	Often supplied as HCl ()	HCl Salt ()

Solubility and Stability

- Physical State: Pale yellow to yellow solid.
- Solubility:
 - DMSO: Soluble (up to ~30 mg/mL).[1]
 - Methanol: Slightly soluble.

- Water: Sparingly soluble (solubility increases with pH adjustment or in salt form).
- Storage:

under inert atmosphere (Nitrogen/Argon). Hygroscopic.
- Stability: The

label is non-exchangeable in protic solvents, unlike deuterium labels at acidic/labile positions, ensuring the internal standard does not "lose" its mass tag during extraction or storage.

Part 3: Bioanalytical Application (LC-MS/MS Protocol)

Mechanistic Role

In LC-MS/MS, Amiloride-15N₃ is spiked into biological samples (plasma, urine) at a fixed concentration before extraction. Because it shares the exact chemical structure (and thus , lipophilicity, and retention time) as the analyte, it compensates for:

- Matrix Effects: Ion suppression or enhancement from co-eluting phospholipids/salts.
- Recovery Loss: Variability in Solid Phase Extraction (SPE) or protein precipitation efficiency.

Recommended Experimental Workflow

The following protocol is synthesized from validated bioanalytical methods [1, 2].

Step 1: Stock Solution Preparation

- Dissolve 1 mg Amiloride-15N₃ HCl in 1 mL DMSO to make a 1 mg/mL primary stock.
- Dilute with Methanol:Water (50:50) to create a working Internal Standard (IS) solution (e.g., 500 ng/mL).

Step 2: Sample Extraction (Solid Phase Extraction)

- Cartridge: Phenomenex Strata-X (Polymeric Reversed Phase) or equivalent.

- Conditioning: 1 mL Methanol followed by 1 mL Water.
- Loading: Mix 250 μ L Plasma + 50 μ L IS Working Solution. Load onto cartridge.
- Wash: 1 mL 5% Methanol in Water (removes salts/proteins).
- Elution: 1 mL Acetonitrile containing 0.1% Formic Acid.
- Reconstitution: Evaporate eluate under Nitrogen; reconstitute in Mobile Phase.

Step 3: LC-MS/MS Parameters

- Column: Hypersil Gold C18 (mm, 5 μ m) or Curosil-PFP.
- Mobile Phase: Acetonitrile : 4 mM Ammonium Formate (pH 4.2)[3]0 [80:20 v/v].[2][3]
- Flow Rate: 0.4 - 0.5 mL/min.
- Ionization: Electrospray Ionization (ESI), Positive Mode.

MRM Transitions (Multiple Reaction Monitoring):

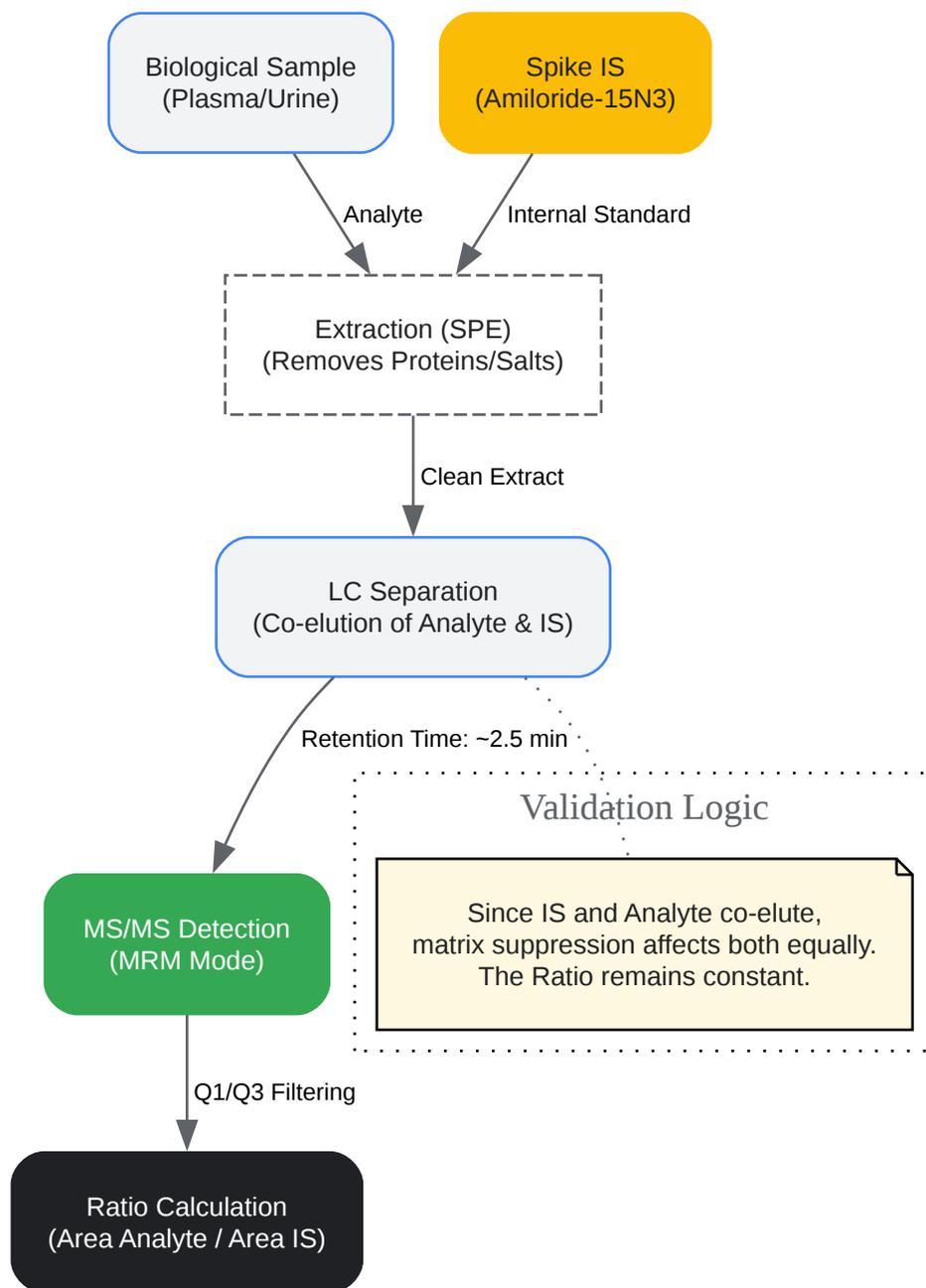
Compound	Precursor Ion (Q1)	Product Ion (Q3)	Note
Amiloride	230.1 m/z	116.0 m/z	Loss of acylguanidine side chain
Amiloride-15N3	233.1 m/z	116.0 m/z	Label is lost in fragmentation

Critical Technical Insight: The transition

indicates that the fragment ion detected (m/z 116) corresponds to the chloropyrazine ring, which carries no labels. The labels are located on the neutral loss (the side chain). This confirms the structural topology described in Part 1.

Analytical Logic Diagram

The following Graphviz diagram visualizes the self-validating logic of using Amiloride-15N3 for quantification.



[Click to download full resolution via product page](#)

Figure 2: Workflow demonstrating the error-correction mechanism of the Internal Standard method.

References

- Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry. Source: National Institutes of Health (PubMed) / Journal of Chromatography B. URL:[[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. cdn.caymanchem.com](https://cdn.caymanchem.com) [cdn.caymanchem.com]
- [2. researchgate.net](https://researchgate.net) [researchgate.net]
- [3. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Amiloride-15N3 Chemical Structure, Properties, and Bioanalytical Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b596151#amiloride-15n3-chemical-structure-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com